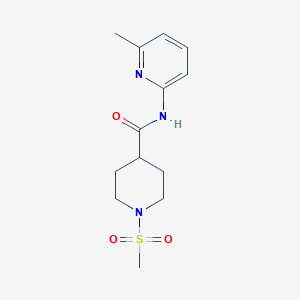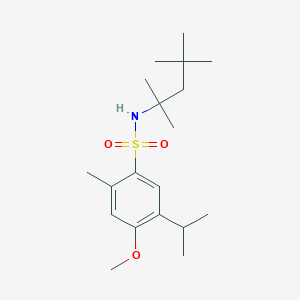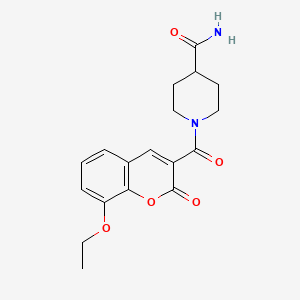
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, also known as MS-PP, is an important intermediate in the synthesis of Piperazine derivatives. It is a novel compound with potential pharmacological activities, and has been used in a variety of research applications. MS-PP has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory activities. In addition, it has been used in the synthesis of various drugs and compounds, and has been used in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is thought to interact with certain proteins and enzymes, resulting in the inhibition of certain cellular processes. It is believed to bind to certain receptors, resulting in the inhibition of certain enzymes, such as phosphodiesterases and kinases. In addition, it is believed to interact with certain DNA sequences, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and kinases. In addition, it has been found to inhibit the expression of certain genes, resulting in the inhibition of cell growth and proliferation. It has also been found to inhibit the activity of certain proteins, resulting in the inhibition of certain cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively low cost, and can be synthesized in large quantities. In addition, it is relatively easy to handle, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents. In addition, it is not stable in light, and must be stored in dark conditions.
Direcciones Futuras
There are a number of potential future directions for the use of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. It could be used in the development of new therapeutic agents, as well as in the synthesis of new drugs and compounds. In addition, it could be used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It could also be used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. Finally, it could be used in the development of new diagnostic tests, as well as in the development of new drug delivery systems.
Métodos De Síntesis
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be synthesized through a variety of methods, including the use of piperazine derivatives and the use of acid-catalyzed reaction. The most common method of synthesis involves the reaction of piperazine derivatives with an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction results in the formation of a piperidine derivative, which is then reacted with an amine, such as 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential pharmacological activities. It has been used in the development of new therapeutic agents, as well as in the synthesis of various drugs and compounds. In addition, it has been used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It has been used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-4-3-5-12(14-10)15-13(17)11-6-8-16(9-7-11)20(2,18)19/h3-5,11H,6-9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKAEMTDAIHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417826.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6417850.png)
![2-{7-butyl-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B6417857.png)
![2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6417858.png)
![2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417860.png)
![4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417862.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417871.png)
![4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B6417879.png)
![ethyl 2-{1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B6417880.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417887.png)
![1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417894.png)

